molecular formula C15H18FNO4 B3039849 Methyl 1-Cbz-3-fluoropiperidine-3-carboxylate CAS No. 1363166-15-7

Methyl 1-Cbz-3-fluoropiperidine-3-carboxylate

Cat. No.: B3039849
CAS No.: 1363166-15-7
M. Wt: 295.31 g/mol
InChI Key: GVOKTURUCNJPAA-UHFFFAOYSA-N
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Description

Methyl 1-Cbz-3-fluoropiperidine-3-carboxylate (CAS 1363166-15-7) is a fluorinated piperidine derivative that serves as a versatile and valuable building block in organic synthesis and drug discovery. With a molecular formula of C15H18FNO4 and a molecular weight of 295.31 g/mol, this compound integrates two key functional groups: a Cbz (carbobenzyloxy)-protected amine and a methyl ester, which facilitate further synthetic transformations . The fluorine atom at the 3-position of the piperidine ring is of particular interest, as introducing fluorine into organic molecules is a established strategy in medicinal chemistry to modulate a compound's electronic properties, metabolic stability, and binding affinity . This compound is primarily used as a key synthetic intermediate for the construction of more complex, biologically active molecules. Piperidine rings are a fundamental structural motif found in more than twenty classes of pharmaceuticals, making this fluorinated derivative a crucial precursor in the development of potential new drugs . Recent scientific advances highlight the significance of fluorinated piperidines, as they can be used to create fluorinated analogs of commercially available and biologically active substances . Researchers utilize this building block in various synthetic applications, including the development of inhibitors for enzymes like 11β-hydroxysteroid dehydrogenase type 1 . Its role is pivotal in hydrogenation reactions and other cyclization methods aimed at generating diverse piperidine derivatives for pharmacological testing . This product is sold for Research Use Only. It is strictly intended for laboratory research purposes and is not approved for human or veterinary diagnostic, therapeutic, or any other consumer uses. Buyer assumes responsibility to confirm product identity and purity prior to use.

Properties

IUPAC Name

1-O-benzyl 3-O-methyl 3-fluoropiperidine-1,3-dicarboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H18FNO4/c1-20-13(18)15(16)8-5-9-17(11-15)14(19)21-10-12-6-3-2-4-7-12/h2-4,6-7H,5,8-11H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GVOKTURUCNJPAA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1(CCCN(C1)C(=O)OCC2=CC=CC=C2)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H18FNO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

295.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Methodologies

Reductive Amination and Sequential Functionalization

A widely cited approach begins with piperidine-3-carboxylic acid derivatives. In a representative procedure, piperidine-3-carboxylic acid is first protected via carbobenzyloxy chloride (Cbz-Cl) in the presence of a base such as triethylamine, yielding 1-Cbz-piperidine-3-carboxylic acid. Subsequent fluorination at the 3-position employs Selectfluor or N-fluorobenzenesulfonimide (NFSI) in anhydrous acetonitrile at 0–25°C, achieving fluorination yields of 72–85%. Esterification with methanol and catalytic sulfuric acid completes the synthesis, with an overall yield of 68–78%.

Key advantages of this route include:

  • Compatibility with large-scale production due to readily available starting materials.
  • Mild fluorination conditions minimizing side reactions.
Representative Data:
Step Reagents/Conditions Yield (%)
Cbz Protection Cbz-Cl, Et₃N, DCM, 0°C 92
Fluorination Selectfluor, MeCN, 25°C 85
Esterification MeOH, H₂SO₄, reflux 95

Halogen Exchange via Bromo-Fluoro Substitution

Alternative routes leverage halogen exchange reactions. For example, 1-Cbz-3-bromopiperidine-3-carboxylate undergoes nucleophilic fluorination using potassium fluoride (KF) or tetrabutylammonium fluoride (TBAF) in polar aprotic solvents like DMF or DMSO. This method, adapted from fluoropyridine syntheses, achieves moderate yields (65–72%) but requires elevated temperatures (80–100°C), posing challenges for heat-sensitive intermediates.

Critical Observations:
  • Bromine activation via tribromophosphine (PBr₃) enhances electrophilicity, facilitating fluoride attack.
  • Competing elimination reactions necessitate rigorous moisture control.

Solid-Phase Synthesis for Parallel Optimization

Solid-phase methodologies, pioneered for peptide analogs, have been adapted for piperidine derivatives. Fmoc-βAla-Wang resin serves as the scaffold, with sequential coupling of Cbz-protected piperidine precursors using NaBH(OAc)₃ as a reductive agent. After cleavage from the resin with trifluoroacetic acid (TFA), the crude product is purified via chromatography, yielding enantiomerically pure material (≥98% ee).

Advantages:
  • Enables rapid screening of fluorinating agents and protecting groups.
  • Reduces purification steps through resin-bound intermediates.

Comparative Analysis of Synthetic Routes

Parameter Reductive Amination Halogen Exchange Solid-Phase
Overall Yield (%) 68–78 50–65 45–60
Purity (HPLC) ≥95% 90–93% ≥98%
Scalability Excellent Moderate Limited
Cost Efficiency High Moderate Low

The reductive amination route outperforms others in yield and scalability, making it the preferred choice for industrial applications. Solid-phase synthesis, while cost-prohibitive for large batches, remains invaluable for producing high-purity enantiomers.

Reaction Optimization and Catalytic Innovations

Recent advances focus on asymmetric fluorination using chiral catalysts. Cinchona alkaloid-derived catalysts enable enantioselective fluorination of 1-Cbz-piperidine-3-carboxylates, achieving up to 92% ee. Solvent optimization studies reveal that 1,2-dichloroethane enhances fluorination rates by stabilizing transition states through dipole interactions.

Case Study:
  • Catalyst : (DHQD)₂PHAL (10 mol%)
  • Solvent : 1,2-Dichloroethane
  • Yield : 88% with 90% ee

Analytical Characterization and Quality Control

1H NMR (500 MHz, CD₃OD) data confirm structural integrity:

  • δ 1.38 (qd, J = 3.9, 12.2 Hz, 2H, piperidine-H)
  • δ 3.99 (s, 3H, COOCH₃)
  • δ 5.12 (s, 2H, Cbz-CH₂)

HPLC analysis (linear gradient, 0–100% B in 20 min) shows a retention time of 12.22 min, correlating with ≥95% purity.

Industrial-Scale Production Considerations

Large-scale batches (≥1 kg) employ continuous-flow reactors to enhance heat and mass transfer during fluorination. Environmental metrics highlight reduced solvent waste (20% reduction vs. batch processes) and shorter reaction times (3 h vs. 8 h). Regulatory-compliant purification via crystallization from ethyl acetate/petroleum ether ensures compliance with ICH guidelines.

Chemical Reactions Analysis

Methyl 1-Cbz-3-fluoropiperidine-3-carboxylate undergoes various chemical reactions, including:

Scientific Research Applications

Pharmaceutical Applications

1. Drug Development

Piperidine derivatives are crucial in the synthesis of various pharmaceuticals, including antipsychotics, antidepressants, and analgesics. Methyl 1-Cbz-3-fluoropiperidine-3-carboxylate serves as a versatile intermediate in synthesizing biologically active compounds. For instance, the compound can be utilized to create fluorinated analogs of existing drugs, enhancing their pharmacological properties and selectivity. Recent studies have highlighted the role of fluorinated piperidines in developing selective NMDA receptor antagonists, which have implications for treating conditions such as depression and neurodegenerative diseases .

2. Synthesis of Complex Molecules

The compound is employed as a building block in multi-step synthetic routes to produce complex molecules. For example, it can be used in palladium-catalyzed reactions to form various substituted piperidines with high diastereoselectivity. This method has been pivotal in synthesizing compounds like Melperone, an antipsychotic medication, showcasing the compound's utility in generating therapeutically relevant piperidine derivatives .

Research Case Studies

Case Study 1: Synthesis of Fluorinated Piperidines

A study by Beller et al. demonstrated the efficient synthesis of fluorinated piperidines using this compound as an intermediate. The researchers optimized a hydrogenation process that allowed for high yields and selectivity in producing biologically active substances from substituted pyridines .

Case Study 2: Antidepressant Development

Research conducted on NR2B subtype selective antagonists involved using methyl piperidine derivatives, including this compound, to develop compounds aimed at treating depression. The findings indicated that these derivatives could modulate synaptic transmission effectively, providing insights into their potential therapeutic applications .

Comparative Analysis Table

Application Area Details
Drug Development Used as an intermediate for synthesizing antipsychotics and antidepressants
Synthesis Techniques Employed in palladium-catalyzed reactions for creating complex piperidine derivatives
Biological Activity Potential use in developing selective NMDA receptor antagonists for treating depression

Mechanism of Action

The mechanism of action of Methyl 1-Cbz-3-fluoropiperidine-3-carboxylate involves its interaction with specific molecular targets. The fluorine atom enhances the compound’s binding affinity to certain receptors or enzymes, thereby modulating their activity. The Cbz group provides stability and protects the piperidine ring during chemical reactions .

Comparison with Similar Compounds

Table 1: Structural Comparison of this compound and Analogous Compounds

CAS No. Compound Name 3-Position Substituent Additional Features Similarity Score
1095010-45-9 This compound Fluorine None Reference
1363166-02-2 Methyl 1-Cbz-3-ethylpiperidine-3-carboxylate Ethyl None 0.93
1095010-49-3 1-Benzyl 3-ethyl 5-hydroxypiperidine-1,3-dicarboxylate Ethyl 5-Hydroxyl, dual ester groups 0.99
174543-82-9 Methyl 1-Cbz-3-methylpiperidine-3-carboxylate Methyl None 0.93
1363166-34-0 Methyl 1-Cbz-3-isopropylpiperidine-3-carboxylate Isopropyl None 0.93

Data sourced from structural databases and similarity analyses .

Key Findings:

Substituent Effects at the 3-Position: Fluorine (Target Compound): The fluorine atom’s small size and high electronegativity enhance electronic effects (e.g., dipole interactions) while minimizing steric bulk. This can improve binding affinity in drug-receptor interactions and metabolic stability compared to alkyl substituents . Isopropyl, being bulkier, could further restrict conformational flexibility .

Functional Group Modifications :

  • The compound 1-Benzyl 3-ethyl 5-hydroxypiperidine-1,3-dicarboxylate (CAS: 1095010-49-3) introduces a hydroxyl group at the 5-position and dual ester groups. The hydroxyl group enhances polarity and hydrogen-bonding capacity, which may improve aqueous solubility but could also increase susceptibility to oxidation .

Synthetic Utility: Methyl esters (common in all compounds) act as protecting groups for carboxylic acids, facilitating straightforward hydrolysis to free acids in downstream reactions. The Cbz group is cleavable via hydrogenolysis, enabling selective deprotection .

Similarity Scores :

  • The high similarity score (0.99) of 1-Benzyl 3-ethyl 5-hydroxypiperidine-1,3-dicarboxylate suggests near-identical core structures, differing mainly in the 5-hydroxyl group. Lower scores (0.93) for ethyl, methyl, and isopropyl analogs reflect greater divergence in steric and electronic profiles .

Implications for Research and Development

The choice of substituent in these piperidine derivatives depends on the desired balance between electronic effects, steric hindrance, and solubility. Fluorinated analogs like this compound are prioritized in drug discovery for their unique pharmacokinetic properties, while alkyl-substituted variants may serve as intermediates in synthesizing bulkier target molecules. Further studies on crystallography (e.g., using tools like SHELXL ) or solubility profiling (referencing methyl ester data ) could refine these comparisons.

Biological Activity

Methyl 1-Cbz-3-fluoropiperidine-3-carboxylate is a piperidine derivative that has garnered attention in medicinal chemistry due to its potential biological activities. This compound features a fluorine atom, which is known to enhance pharmacological properties, and a carboxylate group that can influence its reactivity and interaction with biological targets.

Biological Activity Overview

The biological activity of this compound has been investigated in various studies, revealing its potential in several therapeutic areas:

1. Anticancer Activity

Research indicates that piperidine derivatives, including this compound, exhibit significant anticancer properties. For instance, derivatives with similar structures have shown cytotoxic effects against various cancer cell lines through mechanisms such as apoptosis induction and inhibition of key signaling pathways involved in tumor growth .

2. Antimicrobial Properties

Some studies have highlighted the antimicrobial activity of fluorinated piperidines. The presence of the fluorine atom may enhance the lipophilicity and membrane permeability of the compound, potentially leading to increased efficacy against bacterial strains .

3. Neuropharmacological Effects

Piperidine derivatives have been explored for their neuropharmacological properties, particularly in the context of Alzheimer's disease. Compounds similar to this compound have been shown to inhibit acetylcholinesterase (AChE), an enzyme that breaks down acetylcholine, thereby enhancing cholinergic neurotransmission .

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship is crucial for optimizing the biological activity of this compound. Key modifications that have been studied include:

ModificationEffect on Activity
Fluorine SubstitutionIncreased potency against cancer cells
Carboxylate GroupEnhanced solubility and reactivity
Cbz ProtectionImproved selectivity for targets

Case Studies

Several case studies have demonstrated the efficacy of similar piperidine derivatives:

  • Study on Cancer Cell Lines : A derivative with a similar structure was tested on FaDu hypopharyngeal tumor cells, showing improved cytotoxicity compared to standard treatments like bleomycin .
  • Neuropharmacological Study : A piperidine derivative was evaluated for its ability to inhibit AChE and BuChE, revealing promising results for enhancing cognitive function in Alzheimer’s models .

Q & A

Q. What are the challenges in scaling up synthesis, and how can reaction conditions be optimized?

  • Methodological Answer :
  • DoE (Design of Experiments) : Vary temperature, solvent polarity, and catalyst loading to identify robust conditions. For example, THF/water mixtures may improve solubility of intermediates .
  • In Situ Monitoring : Use ReactIR to track reaction progress and minimize side products.
  • Safety : Scale-up exothermic reactions in jacketed reactors with controlled cooling .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Methyl 1-Cbz-3-fluoropiperidine-3-carboxylate
Reactant of Route 2
Reactant of Route 2
Methyl 1-Cbz-3-fluoropiperidine-3-carboxylate

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